molecular formula C11H15NO3 B6328755 N-[2-(3,4-Di(methoxy-d3)-phenyl)-ethyl]-formamide CAS No. 1351951-84-2

N-[2-(3,4-Di(methoxy-d3)-phenyl)-ethyl]-formamide

Cat. No. B6328755
CAS RN: 1351951-84-2
M. Wt: 215.28 g/mol
InChI Key: WUZNVFUYFDVUIC-WFGJKAKNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(3,4-Di(methoxy-d3)-phenyl)-ethyl]-formamide, also known as DMDPF, is a small molecule that has a wide range of applications in scientific research. It is used as an organic solvent, a reactant in chemical synthesis, and an intermediate in the production of other compounds. DMDPF has been studied for its potential therapeutic applications, as well as its biological and physiological effects.

Scientific Research Applications

N-[2-(3,4-Di(methoxy-d3)-phenyl)-ethyl]-formamide has a wide range of applications in scientific research. It can be used as a reactant in chemical synthesis, an organic solvent, or an intermediate in the production of other compounds. Additionally, this compound has been studied for its potential therapeutic applications, as well as its biological and physiological effects.

Mechanism of Action

N-[2-(3,4-Di(methoxy-d3)-phenyl)-ethyl]-formamide is believed to act as a partial agonist of the dopamine D2 receptor. It binds to the receptor and activates it, resulting in a decrease in the production of dopamine, which leads to an increase in the production of other neurotransmitters. Additionally, this compound is believed to act as an inhibitor of monoamine oxidase, which is an enzyme that breaks down neurotransmitters.
Biochemical and Physiological Effects
This compound has been studied for its potential therapeutic applications, as well as its biochemical and physiological effects. In animal studies, this compound has been shown to reduce anxiety, improve cognitive performance, and reduce symptoms of depression. Additionally, it has been shown to reduce inflammation and improve the health of the cardiovascular system.

Advantages and Limitations for Lab Experiments

The main advantage of using N-[2-(3,4-Di(methoxy-d3)-phenyl)-ethyl]-formamide in laboratory experiments is that it is a relatively safe and non-toxic compound. Additionally, it is relatively easy to synthesize and can be used in a variety of applications. However, there are some limitations to using this compound in laboratory experiments. For example, it is not stable in aqueous solutions, and it is not compatible with some organic solvents.

Future Directions

There are a number of potential future directions for N-[2-(3,4-Di(methoxy-d3)-phenyl)-ethyl]-formamide research. One potential direction is to investigate its potential therapeutic applications, such as its ability to reduce anxiety and improve cognitive performance. Additionally, further research could be conducted to explore its potential uses in the treatment of psychiatric disorders, such as depression and anxiety. Additionally, research could be conducted to further explore its biochemical and physiological effects, as well as its safety and toxicity profile. Finally, research could be conducted to further explore its potential uses as an intermediate in the production of other compounds.

Synthesis Methods

N-[2-(3,4-Di(methoxy-d3)-phenyl)-ethyl]-formamide is synthesized from 3,4-dimethoxyphenylacetic acid and ethyl formate. The reaction is catalyzed by an acid, such as hydrochloric acid, and is conducted at a temperature of 70-80°C. The reaction is complete when the mixture is cooled to room temperature and the product is isolated by filtration.

properties

IUPAC Name

N-[2-[3,4-bis(trideuteriomethoxy)phenyl]ethyl]formamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-14-10-4-3-9(5-6-12-8-13)7-11(10)15-2/h3-4,7-8H,5-6H2,1-2H3,(H,12,13)/i1D3,2D3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUZNVFUYFDVUIC-WFGJKAKNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC1=C(C=C(C=C1)CCNC=O)OC([2H])([2H])[2H]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.